
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a pyridine ring substituted with a methyl group at the 5-position and a propanol chain with a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and 2-methylpropanal.
Grignard Reaction: The 5-methylpyridine is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2-methylpropanal to form the desired alcohol.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Grignard Reaction: Scaling up the Grignard reaction with appropriate safety measures and optimized reaction conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products
Oxidation: The major products include 2-methyl-3-(5-methylpyridin-3-yl)propanone and 2-methyl-3-(5-methylpyridin-3-yl)propanoic acid.
Reduction: The major product is 2-methyl-3-(5-methylpyridin-3-yl)propane.
Substitution: The major products depend on the substituent introduced, such as 2-methyl-3-(5-methylpyridin-3-yl)propyl chloride or 2-methyl-3-(5-methylpyridin-3-yl)propylamine.
科学的研究の応用
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
(2R)-2-Methyl-3-(3-pyridyl)propan-1-ol: Similar structure but lacks the methyl group on the pyridine ring.
(2R)-2-Methyl-3-(4-methylpyridin-3-yl)propan-1-ol: Similar structure but with the methyl group at a different position on the pyridine ring.
(2R)-2-Methyl-3-(5-ethylpyridin-3-yl)propan-1-ol: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring and the propanol chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
(2R)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-10(6-11-5-8)4-9(2)7-12/h3,5-6,9,12H,4,7H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPHVJGVCWAQR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2460485.png)
![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)
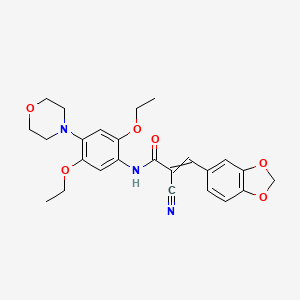
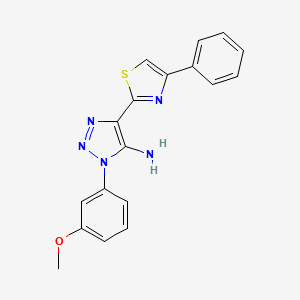
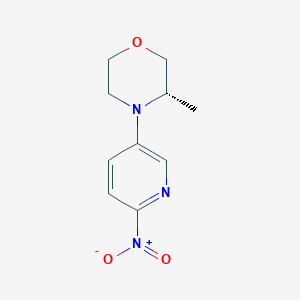
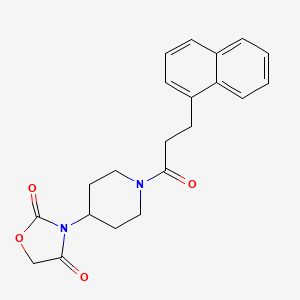
![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
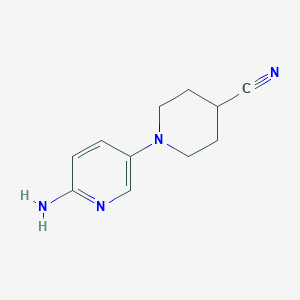
![4-[(3,6-diphenyl-1,2,4-triazin-5-yl)oxy]benzonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2460498.png)

![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2460507.png)
